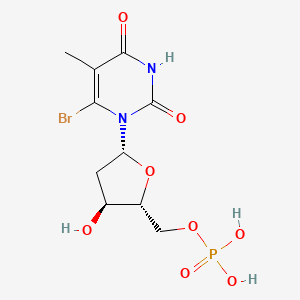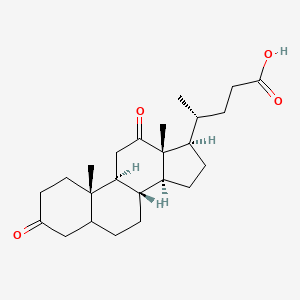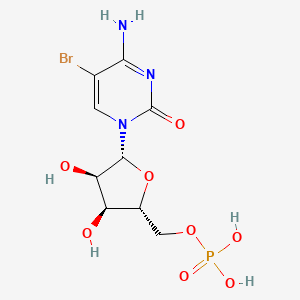![molecular formula C88H57NO6P2 B12938924 13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)
13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine” is a complex organic molecule characterized by its intricate structure and multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the phosphapentacyclo structure and the introduction of phenyl groups. Typical reaction conditions might include:
Reagents: Phosphorus-containing reagents, phenylboronic acids, and oxidizing agents.
Solvents: Organic solvents such as dichloromethane or toluene.
Catalysts: Transition metal catalysts like palladium or platinum.
Industrial Production Methods
Industrial production of such a complex molecule would require advanced techniques, including:
Flow Chemistry: Continuous flow reactors to ensure precise control over reaction conditions.
Purification: High-performance liquid chromatography (HPLC) for purification of the final product.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of phenyl groups to phenol derivatives.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of phenyl groups with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, Grignard reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenol derivatives, while reduction could produce alcohols.
科学研究应用
Chemistry
Catalysis: The compound could serve as a catalyst in organic reactions due to its unique structure.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Drug Development: Exploration of its potential as a pharmacophore in drug design.
Biochemical Studies: Investigation of its interactions with biological macromolecules.
Medicine
Industry
Polymer Science: Use in the synthesis of advanced polymers with specific characteristics.
作用机制
The mechanism by which this compound exerts its effects would involve interactions with molecular targets such as enzymes or receptors. The pathways involved might include:
Binding to Active Sites: Interaction with the active sites of enzymes, altering their activity.
Signal Transduction: Modulation of signaling pathways within cells.
相似化合物的比较
Similar Compounds
Phosphapentacyclo Compounds: Other compounds with similar phosphapentacyclo structures.
Phenyl-Substituted Compounds: Molecules with multiple phenyl groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
属性
分子式 |
C88H57NO6P2 |
|---|---|
分子量 |
1286.3 g/mol |
IUPAC 名称 |
13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C88H57NO6P2/c90-96(92-85-77(65-45-37-61(38-46-65)57-21-5-1-6-22-57)53-69-29-13-17-33-73(69)81(85)82-74-34-18-14-30-70(74)54-78(86(82)93-96)66-47-39-62(40-48-66)58-23-7-2-8-24-58)89-97(91)94-87-79(67-49-41-63(42-50-67)59-25-9-3-10-26-59)55-71-31-15-19-35-75(71)83(87)84-76-36-20-16-32-72(76)56-80(88(84)95-97)68-51-43-64(44-52-68)60-27-11-4-12-28-60/h1-56H,(H,89,90,91) |
InChI 键 |
WHRFUJUTBTZULO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC=C(C=C8)C9=CC=CC=C9)NP1(=O)OC2=C(C3=CC=CC=C3C=C2C2=CC=C(C=C2)C2=CC=CC=C2)C2=C(O1)C(=CC1=CC=CC=C12)C1=CC=C(C=C1)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938843.png)
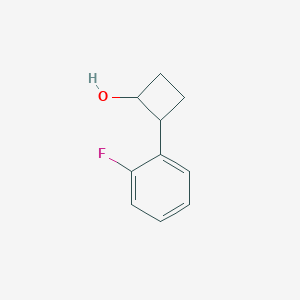
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938862.png)

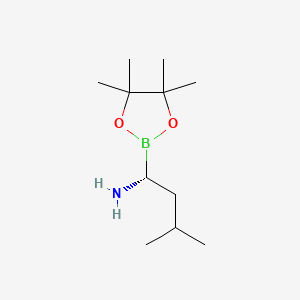
![2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide](/img/structure/B12938890.png)
![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B12938894.png)
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12938896.png)
![Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938903.png)

![tert-Butyl 8-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12938908.png)
